molecular formula C14H7NO2 B3054661 4H-Cyclopenta[lmn]phenanthridine 5,9-dione CAS No. 61479-80-9

4H-Cyclopenta[lmn]phenanthridine 5,9-dione

Cat. No.: B3054661
CAS No.: 61479-80-9
M. Wt: 221.21 g/mol
InChI Key: DCGBUHBFDIJJLN-UHFFFAOYSA-N
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Description

4H-Cyclopenta[lmn]phenanthridine 5,9-dione is a heterocyclic compound with the molecular formula C14H7NO2. It is a member of the phenanthridine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta[lmn]phenanthridine 5,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with maleic anhydride, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta[lmn]phenanthridine 5,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Cyclopenta[lmn]phenanthridine 5,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[lmn]phenanthridine 5,9-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,8,10,12-hexaene-7,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO2/c16-13-7-3-1-5-9-11(7)12-8(13)4-2-6-10(12)15-14(9)17/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGBUHBFDIJJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC4=CC=CC(=C43)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485582
Record name 4H-Cyclopenta[lmn]phenanthridine 5,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-80-9
Record name 4H-Cyclopenta[lmn]phenanthridine 5,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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